molecular formula C18H23N3O5S B2974172 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine CAS No. 869075-68-3

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine

Cat. No.: B2974172
CAS No.: 869075-68-3
M. Wt: 393.46
InChI Key: KJNBXESWTSQCJS-UHFFFAOYSA-N
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Description

N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine is a guanidine derivative featuring a 4-methoxybenzenesulfonyl group and a 2-(3,4-dimethoxyphenyl)ethyl substituent. Guanidines are known for their strong basicity and diverse applications in pharmaceuticals, agrochemicals, and materials science. The methoxy groups on the aromatic rings and the sulfonyl moiety in this compound likely influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-14-5-7-15(8-6-14)27(22,23)21-18(19)20-11-10-13-4-9-16(25-2)17(12-13)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNBXESWTSQCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with guanidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Variations and Substituent Effects

N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine

  • Substituents : 4-Methoxyphenyl, methyl, and phenyl groups.
  • Key Structural Features :
    • The guanidine core exhibits a C1–N3 bond length of 1.2889 Å, indicating partial double-bond character.
    • N–C1–N bond angles deviate from ideal trigonal planar geometry (115.10°–125.61°), suggesting steric and electronic distortions .
    • Non-classical C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogen atoms stabilize the crystal lattice .

    The 4-methoxyphenyl group may confer similar lipophilicity but different electronic effects compared to the 3,4-dimethoxyphenethyl group.

Pharmaceutical Impurities (e.g., Imp. A(EP))

  • Example : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride (CAS 63434-11-7).
  • Key Features :
    • Contains two 3,4-dimethoxyphenethyl groups but replaces the guanidine core with a diamine backbone.
    • Classified as a pharmaceutical impurity, highlighting the importance of structural precision in drug synthesis .

    This underscores the uniqueness of the target compound’s sulfonyl group in modulating reactivity or receptor binding.

Target Compound

  • Synthesis Pathway : Likely involves multi-step reactions starting from chloroformamidinium chloride derivatives, similar to methods described for related guanidines .
  • Key Steps :
    • Condensation of 4-methoxyaniline with sulfonylguanidine precursors.
    • Purification via crystallization from acetonitrile or ethanol .
N′′-(4-Methoxyphenyl)-trimethyl-phenylguanidine

  • Synthesis : Reacts N,N-dimethyl-N′,N′-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile, followed by NaOH extraction .
  • Comparison : Both compounds utilize aromatic amines in their synthesis, but the target compound’s benzenesulfonyl group may require additional protection/deprotection steps.

Crystallographic and Electronic Properties

Crystal Packing and Hydrogen Bonding

  • Target Compound : Expected to exhibit C–H···O interactions due to methoxy and sulfonyl groups, similar to N′′-(4-methoxyphenyl)-trimethyl-phenylguanidine .
  • Structural Analogs :
    • [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate forms centrosymmetric dimers via C–H···Cl and O–H···Cl bonds .
    • These interactions are critical for stabilizing crystal structures and may influence solubility .
Electronic Effects

    Data Tables

    Table 2. Hazard Profiles

    Compound NameOral ToxicitySkin IrritationReferences
    N''-(4-MeO-phenyl)-tetramethyl-guanidineCategory 4Category 2
    Target CompoundNot reportedNot reported

    Biological Activity

    N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

    Synthesis

    The synthesis of this compound typically involves multiple steps. The initial reaction involves 3,4-dimethoxyphenethylamine and suitable reagents to introduce the guanidine group, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride under controlled conditions. This multi-step process is crucial for achieving high yield and purity in laboratory settings .

    The molecular formula of this compound is C23H30N2O6S. Its structure includes functional groups that may influence its biological activity, such as methoxy and sulfonyl groups, which are known to affect binding affinity to various biological targets .

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of methoxy groups enhances its lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes .

    Antioxidant Activity

    Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

    Anticancer Potential

    Studies have shown that derivatives of guanidine compounds can inhibit tumor cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism may involve apoptosis induction and cell cycle arrest .

    Acetylcholinesterase Inhibition

    There is evidence suggesting that related compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. Inhibition of AChE can enhance cholinergic signaling, which has implications for treating neurodegenerative diseases like Alzheimer's .

    Case Studies

    Case Study 1: Anticancer Activity
    In a study examining the effects of guanidine derivatives on cancer cell lines, this compound was shown to reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity .

    Case Study 2: Neuroprotective Effects
    Another study assessed the neuroprotective effects of similar compounds in models of oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells exposed to hydrogen peroxide .

    Data Tables

    Biological Activity IC50 Value (µM) Cell Line/Model
    Anticancer (MCF-7)15Breast Cancer
    Acetylcholinesterase Inhibition0.29Human Neuronal Cells
    Antioxidant ActivityNot specifiedNeuronal Cell Model

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